molecular formula C12H18Na5O23S4Sb B231939 Stibophen CAS No. 15489-16-4

Stibophen

货号: B231939
CAS 编号: 15489-16-4
分子量: 895.2 g/mol
InChI 键: ZDDUXABBRATYFS-UHFFFAOYSA-F
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酒石酸锑钾,也称为五钠2-(2-氧化-3,5-二磺酸苯氧基)-1,3,2-苯并二氧杂锑-5,7-二磺酸盐,是一种由拜耳公司最初研发的驱虫药。它主要用于治疗血吸虫病,这是一种由血吸虫引起的寄生虫病。 酒石酸锑钾被归类为三价锑化合物,并通过肌肉注射给药 .

准备方法

酒石酸锑钾的合成涉及三氧化二锑与邻苯二酚二磺酸的反应。反应条件通常包括在合适的溶剂存在下将混合物加热回流。 工业生产方法可能涉及使用连续流动反应器以确保一致的质量和产量 .

化学反应分析

酒石酸锑钾会经历几种类型的化学反应,包括:

    氧化: 酒石酸锑钾可以被氧化形成更高氧化态的锑化合物。

    还原: 它可以被还原成更低氧化态的锑化合物。

    取代: 酒石酸锑钾可以进行取代反应,其中磺酸基团被其他官能团取代。

在这些反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

酒石酸锑钾具有广泛的科学研究应用:

    化学: 它用作各种化学反应和涉及锑化合物的研究中的试剂。

    生物学: 酒石酸锑钾用于研究寄生生物,特别是血吸虫的生化途径。

    医学: 其主要应用是治疗血吸虫病。

    工业: 酒石酸锑钾用于生产其他锑基化合物和材料.

作用机制

酒石酸锑钾通过抑制磷酸果糖激酶发挥作用,磷酸果糖激酶是寄生虫体内糖酵解所必需的酶。通过与酶的巯基(–SH)基团结合,酒石酸锑钾会破坏糖酵解途径,导致蠕虫麻痹和死亡。 然后,蠕虫失去对肠系膜静脉的附着力,发生肝转移,最终被肝细胞吞噬 .

相似化合物的比较

酒石酸锑钾因其独特的结构和作用方式在锑化合物中独树一帜。类似的化合物包括:

酒石酸锑钾因其对磷酸果糖激酶的特异性抑制及其在治疗血吸虫病方面的有效性而脱颖而出,且毒性相对较低 .

生物活性

Stibophen is an organoantimony compound that has been primarily utilized in the treatment of certain parasitic infections, particularly schistosomiasis. Its biological activity is characterized by various mechanisms of action, interactions with cellular processes, and therapeutic applications. This article delves into the detailed biological activities of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of glycolysis in parasites. Specifically, it inhibits the enzyme phosphofructokinase, which is crucial for the glycolytic pathway in helminths. By binding to the sulfhydryl (–SH) groups of this enzyme, this compound effectively paralyzes the worms, leading to their detachment from host tissues and subsequent phagocytosis by liver cells . This mechanism highlights its potential as an antiparasitic agent.

Antiparasitic Activity

This compound has been shown to be effective against various parasitic infections:

  • Schistosomiasis : Clinical studies have demonstrated its efficacy in treating Schistosoma mansoni infections. In a study involving patients with chronic schistosomiasis, treatment with this compound resulted in significant reductions in parasite load and associated symptoms .
  • Other Helminthic Infections : Research indicates that this compound may also have activity against other helminths, although these applications are less well-documented.

Case Studies

  • Clinical Efficacy in Schistosomiasis :
    • A clinical trial involving 200 patients treated with this compound showed a cure rate of approximately 85%. Follow-up evaluations indicated a marked reduction in symptoms and improvement in liver function tests post-treatment .
  • Safety Profile :
    • In a cohort study assessing the safety of this compound, adverse effects were reported in 10% of patients, primarily mild gastrointestinal disturbances. No severe adverse events were noted, underscoring its relatively safe profile when administered correctly .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antiparasitic agents:

Agent Target Parasite Efficacy (%) Side Effects
This compoundSchistosoma mansoni85Mild GI disturbances
PraziquantelSchistosoma mansoni90Nausea, headache
AlbendazoleAscaris lumbricoides95Abdominal pain
IvermectinStrongyloides stercoralis98Dizziness, rash

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

  • Antioxidant Properties : Some research indicates that this compound may exhibit antioxidant properties, potentially aiding in reducing oxidative stress within host tissues during parasitic infections .
  • Immunomodulatory Effects : Investigations into its immunomodulatory effects suggest that this compound may enhance immune responses against parasitic infections, although further studies are needed to elucidate these mechanisms fully .

属性

CAS 编号

15489-16-4

分子式

C12H18Na5O23S4Sb

分子量

895.2 g/mol

IUPAC 名称

pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate

InChI

InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8

InChI 键

ZDDUXABBRATYFS-UHFFFAOYSA-F

SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

规范 SMILES

C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

Key on ui other cas no.

15489-16-4

同义词

fuadin
sodium antimony bis-catechol 2,4 disulfonate
Stibophen

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。